molecular formula C16H16N4O B12245042 2-[1-(Pyrazin-2-yl)piperidin-3-yl]-1,3-benzoxazole

2-[1-(Pyrazin-2-yl)piperidin-3-yl]-1,3-benzoxazole

Cat. No.: B12245042
M. Wt: 280.32 g/mol
InChI Key: BLYKNXSFIHUFHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[1-(Pyrazin-2-yl)piperidin-3-yl]-1,3-benzoxazole is a heterocyclic compound that features a benzoxazole ring fused with a piperidine ring substituted with a pyrazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(Pyrazin-2-yl)piperidin-3-yl]-1,3-benzoxazole typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and compliance with regulatory standards .

Chemical Reactions Analysis

Types of Reactions

2-[1-(Pyrazin-2-yl)piperidin-3-yl]-1,3-benzoxazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a wide variety of functionalized derivatives .

Scientific Research Applications

2-[1-(Pyrazin-2-yl)piperidin-3-yl]-1,3-benzoxazole has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs for various diseases.

    Industry: It is used in the development of advanced materials, including polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 2-[1-(Pyrazin-2-yl)piperidin-3-yl]-1,3-benzoxazole involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the molecular context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[1-(Pyrazin-2-yl)piperidin-3-yl]-1,3-benzoxazole is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C16H16N4O

Molecular Weight

280.32 g/mol

IUPAC Name

2-(1-pyrazin-2-ylpiperidin-3-yl)-1,3-benzoxazole

InChI

InChI=1S/C16H16N4O/c1-2-6-14-13(5-1)19-16(21-14)12-4-3-9-20(11-12)15-10-17-7-8-18-15/h1-2,5-8,10,12H,3-4,9,11H2

InChI Key

BLYKNXSFIHUFHY-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C2=NC=CN=C2)C3=NC4=CC=CC=C4O3

Origin of Product

United States

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